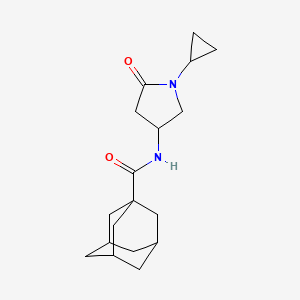![molecular formula C19H22N6O2S B2491069 N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941956-45-2](/img/structure/B2491069.png)
N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a cyclohexyl group, a methoxyphenyl group, a triazolopyrimidine group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic structure, the methoxyphenyl group would contribute an aromatic ring, the triazolopyrimidine group would add a heterocyclic component, and the acetamide group would introduce a carbonyl and an amine .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo a variety of chemical reactions. For example, 1,2,4-triazoles can participate in reactions through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For instance, the presence of the methoxyphenyl and triazolopyrimidine groups could potentially increase the compound’s lipophilicity, which could impact its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-triazoles have garnered significant attention in drug discovery due to their unique properties. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . The compound may have potential as a novel drug candidate, and further studies are warranted to explore its pharmacological properties.
Click Chemistry
The 1,2,3-triazole motif is widely used in click chemistry, a powerful synthetic approach for creating complex molecules. Click reactions are efficient, modular, and bioorthogonal, making them valuable for drug development, bioconjugation, and materials science. Researchers often employ 1,2,3-triazoles as key building blocks in click reactions .
Organic Synthesis
1,2,3-triazoles serve as versatile intermediates in organic synthesis. They participate in diverse transformations, such as cycloadditions, cyclizations, and functional group modifications. Researchers have developed various synthetic methodologies for constructing 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and organocatalytic approaches .
Supramolecular Chemistry
Supramolecular chemistry involves the design and study of non-covalent interactions between molecules. 1,2,3-triazoles play a crucial role in creating supramolecular assemblies, such as host-guest complexes, molecular recognition, and self-assembly. Their unique electronic properties contribute to their utility in this field .
Chemical Biology
Researchers use 1,2,3-triazoles as bioorthogonal handles for labeling biomolecules (e.g., proteins, nucleic acids) in living systems. These bioconjugation strategies enable selective tagging and visualization of specific cellular components. The compound’s thioacetamide moiety could potentially be exploited for such applications .
Materials Science
1,2,3-triazoles find applications in materials science, including the design of functional polymers, coordination complexes, and luminescent materials. Their incorporation into polymer backbones enhances material properties, such as solubility, stability, and conductivity .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-15-9-5-8-14(10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-6-3-2-4-7-13/h5,8-10,12-13H,2-4,6-7,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJETYXBXXMPJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)


![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)



![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)